An In-depth Technical Guide to the Synthesis and Chemical Properties of Perphenazine
An In-depth Technical Guide to the Synthesis and Chemical Properties of Perphenazine
For Researchers, Scientists, and Drug Development Professionals
Perphenazine is a potent typical antipsychotic agent belonging to the piperazinyl phenothiazine class of drugs.[1] It is primarily utilized in the management of psychotic disorders, such as schizophrenia, and for the control of severe nausea and vomiting.[2] Chemically, it is about ten times more potent than chlorpromazine at the dopamine D2 receptor.[1] This guide provides a detailed overview of its synthesis, chemical properties, and analytical methodologies.
Chemical and Physical Properties
Perphenazine is a crystalline solid, appearing as a white to creamy-white powder.[3] It is sensitive to light and possesses a bitter taste.[3][4] The key physicochemical properties of perphenazine are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | [3] |
| CAS Number | 58-39-9 | [3] |
| Molecular Formula | C₂₁H₂₆ClN₃OS | [3] |
| Molecular Weight | 403.97 g/mol | [4] |
| Appearance | White to creamy-white crystalline powder | [3] |
| Melting Point | 94-100 °C | [4] |
| Boiling Point | 278-281 °C at 1 mm Hg | [3][4] |
| Water Solubility | 28.3 mg/L at 24 °C (Practically insoluble) | [3][5] |
| Other Solubilities | Freely soluble in methylene chloride; Soluble in ethanol (153 mg/mL) and acetone (82 mg/mL).[4][5] | [4][5] |
| pKa | 7.8 (at 24 °C) | [6] |
| LogP | 4.2 | [3] |
Synthesis Pathway
The most common industrial synthesis of perphenazine is a two-step process. It begins with the N-alkylation of 2-chlorophenothiazine to introduce a propyl chloride side chain, followed by a condensation reaction with 1-(2-hydroxyethyl)piperazine.
Experimental Protocols
Synthesis Protocols
Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine (Intermediate)
This procedure details the N-alkylation of 2-chlorophenothiazine using 1-bromo-3-chloropropane.[7]
-
Reagents and Equipment:
-
2-Chlorophenothiazine
-
1-Bromo-3-chloropropane
-
Sodium hydride (NaH), 55% dispersion in oil
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Column chromatography setup (Silica gel, Hexane-EtOAc solvent system)
-
-
Methodology:
-
Suspend sodium hydride (2.88 molar equivalents) in DMF inside a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 2-chlorophenothiazine (1.0 molar equivalent) in DMF to the suspension, followed by the dropwise addition of 1-bromo-3-chloropropane (2.1 molar equivalents).[7]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[7]
-
Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of brine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue (a pale yellow oil) by column chromatography on silica gel, eluting with a hexane-EtOAc (100:1 v/v) gradient to yield the pure intermediate, 2-chloro-10-(3-chloropropyl)-10H-phenothiazine.[7]
-
Step 2: Synthesis of Perphenazine (Final Product)
This procedure describes the condensation of the previously synthesized intermediate with 1-(2-hydroxyethyl)piperazine.[8]
-
Reagents and Equipment:
-
2-chloro-10-(3-chloropropyl)-10H-phenothiazine
-
1-(2-Hydroxyethyl)piperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle
-
-
Methodology:
-
Combine 2-chloro-10-(3-chloropropyl)phenothiazine (1.0 molar equivalent), 1-(2-hydroxyethyl)piperazine, potassium carbonate (as a base), and toluene in a round-bottom flask.[8]
-
Heat the stirred mixture to reflux and maintain this temperature for approximately 5 hours.[8]
-
After cooling to room temperature, add water to the mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and dry it over anhydrous potassium carbonate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield perphenazine.[8]
-
Analytical Methods for Purity and Quantification
Accurate determination of perphenazine in bulk materials, pharmaceutical formulations, and biological samples is critical for quality control and pharmacokinetic studies.
1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is commonly used for the analysis of perphenazine.
-
Instrumentation: HPLC system with UV detector.
-
Column: Microsorb-CN, or a modern equivalent like a C18 column (e.g., Phenomenex Gemini C18, 5µm, 4.6x250mm).[9][10]
-
Mobile Phase: A typical mobile phase is a mixture of methanol and an aqueous buffer, such as 85:15 (v/v) methanol/0.005 M ammonium acetate buffer or 65:35 (v/v) methanol/TEA buffer.[9][10]
-
Procedure: A standard solution of perphenazine is prepared in the mobile phase. The sample is appropriately diluted and filtered before injection. The concentration is determined by comparing the peak area of the sample to that of the standard. The retention time for perphenazine is typically between 2 and 11 minutes depending on the specific method.[9][11]
2. Spectrophotometry
A UV-Vis spectrophotometric method can be employed for quantification, often after a derivatization step to enhance selectivity.[12]
-
Principle: Perphenazine is oxidized to its corresponding sulfoxide using an oxidizing agent like diperoxyazelaic acid. The resulting sulfoxide has a distinct UV absorbance profile that can be measured.[12]
-
Derivatizing Agent: Diperoxyazelaic acid.[12]
-
Wavelength: The absorbance of the resulting sulfoxide is measured at its λmax.
-
Linearity: The method has been shown to be linear in the concentration range of 1-40 µg/mL.[12]
-
Application: This method is suitable for determining perphenazine content in pharmaceutical tablets, as common excipients do not interfere with the measurement.[12]
3. Titration
For bulk drug substance, a non-aqueous titration can be used for assay.
-
Methodology: The sample is dissolved in a suitable non-aqueous solvent (e.g., anhydrous acetic acid) and titrated with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.[13] This method provides a reliable determination of the total base content, corresponding to the perphenazine concentration.
References
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perphenazine [drugfuture.com]
- 5. PERPHENAZINE CAS#: 58-39-9 [m.chemicalbook.com]
- 6. 58-39-9 CAS MSDS (PERPHENAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 8. PERPHENAZINE | 58-39-9 [chemicalbook.com]
- 9. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sierrajournals.com [sierrajournals.com]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
